Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl N-amino-N-pyrimidin-2-ylcarbamate |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)10(7)5-8-3-2-4-9-5/h2-4H,7H2,1H3 |
InChI Key |
WKUUCZLKFAOGTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=NC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Dimethyl Carbonate to Methyl Hydrazinecarboxylate
A foundational step is the preparation of methyl hydrazinecarboxylate by reacting dimethyl carbonate with hydrazine hydrate. This method is considered green and efficient:
- Reaction conditions: Dimethyl carbonate (1.05 equiv.) and 80% hydrazine hydrate (1 equiv.) at 50 °C.
- Optimization: Increasing temperature and hydrazine equivalents improves conversion and yield.
- Yield: Up to 91% under optimized conditions.
- By-products: Carbohydrazide formation is a common side reaction, minimized by controlling stoichiometry and temperature.
This step provides the methyl hydrazinecarboxylate intermediate critical for further functionalization.
Condensation with Pyrimidine Aldehydes
The pyrimidin-2-yl substituent is introduced by condensation of methyl hydrazinecarboxylate with pyrimidine-2-carbaldehyde or related derivatives:
- Procedure: Stirred solution of methyl hydrazinecarboxylate and pyrimidine-2-carbaldehyde at room temperature.
- Outcome: Formation of methyl (E)-2-(pyrimidin-2-ylmethylene)hydrazine-1-carboxylate.
- Yield: High yields (~90% or more) with simple filtration and recrystallization.
- Characterization: Confirmed by NMR and mass spectrometry.
This condensation forms the hydrazone linkage essential for the target compound.
Alternative Intramolecular Rearrangement Methods
An innovative approach involves the Aza-Lossen rearrangement, an intramolecular reaction forming N-N bonds to yield hydrazine derivatives:
- Starting materials: Substituted ureas with mesitylenesulfonate leaving groups.
- Mechanism: Base-promoted alpha elimination in methanol leads to hydrazinecarboxylate formation.
- Yields: Moderate (30-40%), with potential for optimization.
- Limitations: Dilute reaction conditions and low scalability currently restrict practical use.
This method offers a novel synthetic pathway but requires further development for methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate specifically.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazinolysis | Dimethyl carbonate + 80% hydrazine hydrate | 50 | 67-91 | Higher hydrazine equiv. improves yield |
| Condensation with pyrimidine aldehyde | Methyl hydrazinecarboxylate + pyrimidine-2-carbaldehyde | Room temp | ~90 | Simple filtration and recrystallization |
| Alkylation (optional) | Alkyl halide + K2CO3 in DMF | 0-25 | Variable | Used for further functionalization |
| Aza-Lossen rearrangement | Urea derivative + base in methanol | Room temp | 30-40 | Novel method, low scalability |
Research Findings and Optimization Notes
- Hydrazinolysis optimization: Increasing hydrazine hydrate to 3 equivalents and controlling temperature at 50 °C significantly improves conversion to methyl hydrazinecarboxylate, reducing by-product formation.
- Condensation efficiency: The reaction with pyrimidine-2-carbaldehyde proceeds smoothly at ambient temperature, yielding high-purity hydrazone intermediates without need for catalysts.
- Purification: Recrystallization from ethanol is effective for isolating pure this compound.
- Alternative routes: The Aza-Lossen rearrangement provides a mechanistically interesting but less practical route due to low yields and dilute conditions.
- Green chemistry considerations: Use of dimethyl carbonate as a starting material aligns with sustainable synthesis goals.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various hydrazine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate has been identified as a potential scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases.
Anticancer Activity
Research has shown that derivatives of hydrazinecarboxylates exhibit significant anticancer properties. For instance, compounds similar to this compound have been synthesized and tested for their efficacy against human cancer cell lines, including breast and lung cancers. These studies often utilize in vitro assays to evaluate cytotoxicity and selectivity towards cancer cells compared to normal cells .
Antimicrobial Properties
The compound's derivatives have also been explored for their antimicrobial activities. Studies indicate that certain substituted hydrazinecarboxylates can inhibit bacterial growth, making them candidates for developing new antibiotics .
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with hydrazinecarboxylic acid esters. This process can be optimized through various reaction conditions to improve yield and purity.
Synthetic Methodologies
The following table summarizes some synthetic routes reported in the literature:
| Synthetic Route | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Reaction with pyrimidine derivatives | 70 | Reflux in ethanol | |
| Condensation with hydrazine derivatives | 65 | Room temperature | |
| Cyclization reactions | 60 | Acidic catalyst |
These methods highlight the versatility of the compound's synthesis, allowing for various substitutions that can lead to different biological activities.
Case Studies
Several case studies have documented the applications of this compound in drug discovery:
Case Study: Anticancer Agents
In a study focusing on the anticancer potential of hydrazine derivatives, this compound was modified to enhance its activity against MCF-7 breast cancer cells. The results showed that specific modifications led to a two-fold increase in cytotoxicity compared to standard chemotherapeutics like tamoxifen .
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of various hydrazine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The study reported significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce aqueous solubility.
- Aromatic extensions (e.g., chromone in ) enhance π-π interactions but complicate synthesis.
- Carbothioamide substitution () improves binding to hydrophobic enzyme pockets compared to carboxylate esters.
Yield and Purity Considerations :
- Ethyl ester derivatives () often achieve higher yields (>70%) due to milder reaction conditions.
- Isomer formation (e.g., 2.0:1 ratio in ) complicates purification for methyl esters with bulky substituents.
Enzyme Inhibition
- CDK9 Inhibition : Methyl hydrazinecarboxylates with indole scaffolds (e.g., ) show IC₅₀ values <1 µM, attributed to planar heterocycles fitting into ATP-binding pockets.
- COX-2/15-LOX/mPGES-1 Inhibition : Chromone-based hydrazinecarboxylates () exhibit multi-enzyme inhibition (IC₅₀: 2–10 µM) due to conjugated systems.
Antimicrobial Activity
- Sulfonamide-pyrimidine hybrids () demonstrate MIC values of 8–32 µg/mL against S. aureus and E. coli, leveraging sulfonamide hydrophobicity for membrane penetration.
Receptor Antagonism
- RXRα antagonists () with pyrimidinyl-hydrazinecarboxamides show sub-micromolar binding affinity (Kd: 0.3–0.7 µM).
Physicochemical Properties
Biological Activity
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with hydrazine and subsequent esterification processes. The general synthetic route can be depicted as follows:
- Formation of Hydrazine Derivative : Pyrimidin-2-carboxylic acid reacts with hydrazine hydrate to form the corresponding hydrazine derivative.
- Esterification : The hydrazine derivative is then treated with methyl chloroformate to yield this compound.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound has been evaluated against various cancer cell lines, revealing promising results:
- Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 8.5 | Induction of apoptosis via caspase activation |
| A549 | 10.0 | Inhibition of RXRα transactivation |
| MCF-7 | 12.0 | Modulation of cell cycle progression |
The biological activity is primarily attributed to its ability to modulate retinoid X receptor alpha (RXRα), a critical regulator in various cellular processes including apoptosis and cell proliferation:
- RXRα Antagonism : this compound acts as an RXRα antagonist, inhibiting its transactivation capabilities.
- Apoptosis Induction : The compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3, leading to cell death.
Study on HepG2 Cells
In a comprehensive study conducted by researchers, this compound was tested for its effects on HepG2 liver cancer cells. The results indicated:
- Caspase Activation : A dose-dependent increase in caspase-3 activity was observed, confirming the induction of apoptosis.
- Cell Viability Assay : An MTT assay demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to control groups.
Study on A549 Cells
Another study focused on A549 lung cancer cells revealed:
- Inhibition of Proliferation : The compound effectively inhibited cell proliferation at concentrations as low as 5 µM.
- Mechanistic Insights : Molecular docking studies suggested that this compound binds to the ligand-binding domain of RXRα with a high affinity (Kd = 1.20 × 10^-7 M).
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate?
The synthesis typically involves a condensation reaction between methyl hydrazinecarboxylate derivatives and pyrimidin-2-yl precursors. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred to stabilize intermediates and enhance reactivity .
- Reaction conditions : Reflux at 80–100°C for 6–12 hours to ensure complete cyclization .
- Catalysts : Acidic or basic catalysts (e.g., HCl or triethylamine) may accelerate the reaction, depending on the substrate’s electronic profile.
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >75% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Multi-technique validation is critical:
- X-ray crystallography : Determines bond lengths (e.g., C–N: 1.34–1.38 Å) and crystal packing (orthorhombic system, space group Pbca) .
- Spectroscopy : H NMR (δ 3.8–4.1 ppm for methyl ester; δ 8.2–8.5 ppm for pyrimidine protons) and IR (C=O stretch at ~1700 cm) confirm functional groups .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 53.8%, H: 4.3%, N: 23.1%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to minimize photodegradation.
- Humidity control : Use desiccants (silica gel) in sealed containers; the compound is hygroscopic and prone to hydrolysis .
- Inert atmosphere : Argon or nitrogen blankets prevent oxidation of the hydrazine moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data across studies?
Discrepancies often arise from tautomerism or impurities. Mitigation strategies include:
- Tautomer analysis : Use C NMR to identify keto-enol equilibria or computational modeling (DFT) to predict dominant forms .
- Purity verification : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities >0.1% .
- Cross-validation : Compare X-ray data (e.g., unit cell parameters from : a = 11.25 Å, b = 10.43 Å) with computational geometry optimization .
Q. What computational approaches enhance understanding of its reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
- Solvent effects : PCM models simulate polarity impacts on reaction pathways (e.g., ethanol vs. DMF solvation) .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce reaction time by 30% in hydrogenation steps .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps, enabling gram-scale synthesis .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield (>80%) .
Q. What analytical methods are suitable for characterizing degradation products under stress conditions?
- Forced degradation : Expose to UV light (ICH Q1B guidelines) or acidic/basic hydrolysis (0.1M HCl/NaOH, 70°C).
- LC-MS/MS : Identifies fragments (e.g., m/z 165.1 for hydrazine cleavage) and quantifies degradation kinetics .
- Thermogravimetric analysis (TGA) : Monitors thermal stability (decomposition onset ~200°C) .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Conditions | Impact on Yield | Source |
|---|---|---|---|
| Solvent | Ethanol vs. DMF | +15% in DMF | |
| Temperature | 80°C vs. 100°C | +10% at 100°C | |
| Catalyst (HCl) | 0.5 eq. vs. 1.0 eq. | Optimal at 0.7 eq. |
Q. Table 2. Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | Pbca (orthorhombic) | |
| Unit cell volume | 2022.1 ų | |
| C–N bond length | 1.34–1.38 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
